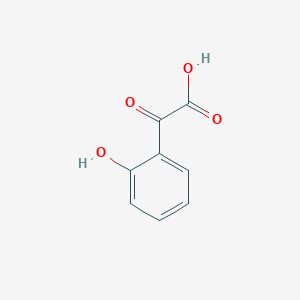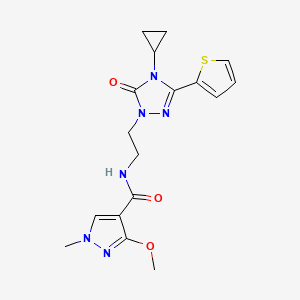
4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide is a sophisticated organic compound of significant interest in various scientific research fields. This complex molecule, characterized by its unique structural components, serves as a vital compound in medicinal chemistry and pharmaceutical research due to its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzoic acid, 2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)aniline, and piperidine. The general steps include:
Nitration and Reduction: Nitration of 4-chlorobenzoic acid, followed by reduction to form 4-chloroaniline.
Formation of the Oxadiazole Ring: This involves cyclization reactions to introduce the oxadiazole moiety.
Sulfonamide Formation: Reaction with sulfonyl chloride derivatives to introduce the piperidin-1-ylsulfonyl group.
Final Coupling: The final step typically involves coupling the intermediate products under controlled conditions to obtain the target compound.
Industrial Production Methods
Industrial production methods involve optimized versions of the laboratory synthesis routes, ensuring high yield and purity. Conditions such as temperature, solvent choice, and catalysts are precisely controlled. Techniques like continuous flow chemistry may also be employed for scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly on the methylthio group, converting it to sulfoxides or sulfones.
Reduction: Reduction reactions may target specific moieties within the compound, altering its functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the piperidine sulfonamide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reductions using lithium aluminum hydride.
Substitution: Reagents like sodium hydride for nucleophilic substitutions or halogenating agents for electrophilic substitutions.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Major Products
The primary products formed depend on the specific reaction conditions but often include modified versions of the original compound with altered functional groups or structures, such as sulfoxides, sulfones, and various substituted derivatives.
Applications De Recherche Scientifique
This compound finds numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, and in the study of reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, helping in the understanding of biochemical pathways.
Medicine: Potential therapeutic agent for various diseases due to its bioactivity. It is often explored for anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst or reagent in chemical processes.
Mécanisme D'action
The mechanism of action involves interaction with specific molecular targets within biological systems. The compound may inhibit or activate enzymes, bind to receptors, or interfere with signal transduction pathways. These interactions can result in altered cellular processes such as cell proliferation, apoptosis, or immune response modulation.
Comparaison Avec Des Composés Similaires
Comparison and Uniqueness
4-chloro-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide stands out due to its unique combination of structural features and functional groups. This leads to distinctive chemical reactivity and biological activity compared to similar compounds.
List of Similar Compounds
4-chloro-N-(2-(5-methylthio-1,3,4-oxadiazol-2-yl)phenyl)benzenesulfonamide: Lacks the piperidine ring, leading to different biological properties.
4-chloro-3-(piperidin-1-ylsulfonyl)benzoic acid: Lacks the oxadiazole ring, affecting its overall reactivity and applications.
N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-3-(piperidin-1-ylsulfonyl)benzamide: Similar structure but without the chlorine atom, altering its electronic properties and reactivity.
This compound's unique structure gives it a distinct profile in chemical and biological contexts, making it a valuable subject for further study and application in various scientific fields.
Propriétés
IUPAC Name |
4-chloro-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O4S2/c1-31-21-25-24-20(30-21)15-7-3-4-8-17(15)23-19(27)14-9-10-16(22)18(13-14)32(28,29)26-11-5-2-6-12-26/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGLCBICTLNRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N-{pyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2847368.png)
![7-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2847369.png)

![(5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2847371.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2847373.png)







![4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2847386.png)
